2,7-dinitro-[1]benzofuro[5,4-e][1]benzofuran
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Overview
Description
Preparation Methods
The synthesis of 2,7-dinitro-1benzofuro5,4-ebenzofuran involves several steps. One common method is the electrophilic nitration of benzofuran derivatives. This process typically uses a mixture of nitric acid and acetic anhydride as nitrating agents . The reaction conditions, such as temperature and reaction time, are carefully controlled to achieve the desired product with high yield and purity. Industrial production methods may involve large-scale nitration processes with optimized reaction parameters to ensure efficiency and cost-effectiveness .
Chemical Reactions Analysis
2,7-dinitro-1benzofuro5,4-ebenzofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction of the nitro groups can be achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amino derivatives.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2,7-dinitro-1benzofuro5,4-ebenzofuran involves its interaction with specific molecular targets. The nitro groups play a crucial role in its biological activity, as they can undergo redox reactions within cells, leading to the generation of reactive oxygen species (ROS). These ROS can cause oxidative stress and damage to cellular components, ultimately leading to cell death. The compound’s ability to induce apoptosis in cancer cells is one of its key mechanisms of action .
Comparison with Similar Compounds
2,7-dinitro-1benzofuro5,4-ebenzofuran can be compared with other benzofuran derivatives, such as:
2-nitrobenzofuran: Similar in structure but with only one nitro group, it exhibits different reactivity and biological activity.
Benzofuran-2-carboxylic acid: Lacks nitro groups but has a carboxylic acid functional group, leading to different chemical properties and applications.
Benzofuran-3-ylmethanol:
The unique presence of two nitro groups in 2,7-dinitro-1benzofuro5,4-ebenzofuran sets it apart from these similar compounds, providing it with unique chemical and biological properties.
Properties
CAS No. |
111258-01-6 |
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Molecular Formula |
C14H6N2O6 |
Molecular Weight |
298.21 g/mol |
IUPAC Name |
2,7-dinitro-[1]benzofuro[5,4-e][1]benzofuran |
InChI |
InChI=1S/C14H6N2O6/c17-15(18)13-5-9-7-1-3-11-10(6-14(21-11)16(19)20)8(7)2-4-12(9)22-13/h1-6H |
InChI Key |
OKIKUFDPCRXNOS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C(O2)[N+](=O)[O-])C3=C1C4=C(C=C3)OC(=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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